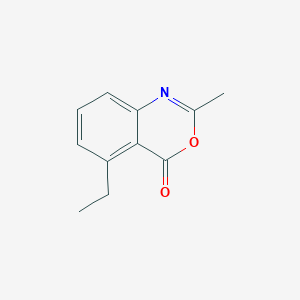
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one: is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzene ring fused with an oxazine ring, which is further substituted with ethyl and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid with acyl chlorides in the presence of a base such as triethylamine. The intermediate formed undergoes cyclization to yield the desired benzoxazinone derivative .
Another method involves the use of cyanuric chloride as a cyclization agent. The reaction between N-phthaloylglycine and anthranilic acid in chloroform, followed by the addition of cyanuric chloride, results in the formation of the benzoxazinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced benzoxazinone derivatives.
Substitution: Formation of substituted benzoxazinone derivatives with different functional groups.
科学的研究の応用
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways . The exact molecular targets and pathways may vary depending on the specific application and the type of microorganism being targeted.
類似化合物との比較
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A closely related compound with similar biological activities.
4H-3,1-Benzothiazin-4-ones: Compounds with a sulfur atom replacing the oxygen in the benzoxazinone ring, exhibiting different biological activities.
Uniqueness
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
106324-45-2 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
5-ethyl-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)11(13)14-7(2)12-9/h4-6H,3H2,1-2H3 |
InChIキー |
HSRVZMKZPVXPJV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)N=C(OC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
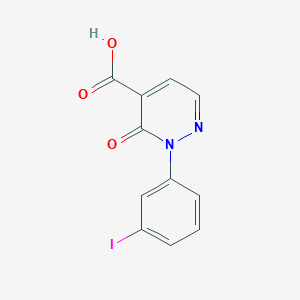
![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
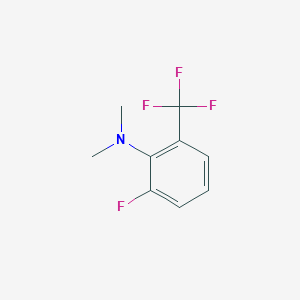
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
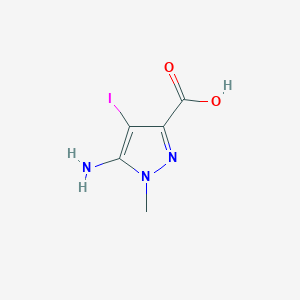


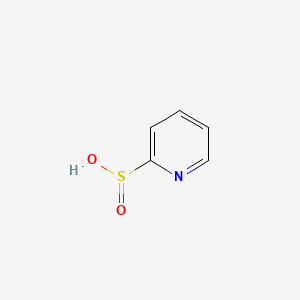

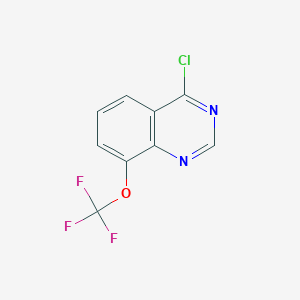
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)

